molecular formula C11H10OS2 B1284116 Bis(5-methylthiophen-2-yl)methanone CAS No. 99845-90-6

Bis(5-methylthiophen-2-yl)methanone

Cat. No.: B1284116
CAS No.: 99845-90-6
M. Wt: 222.3 g/mol
InChI Key: YHATWWZMQPBRSI-UHFFFAOYSA-N
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Description

Bis(5-methylthiophen-2-yl)methanone is a synthetic organic compound with the molecular formula C11H10OS2. It is characterized by the presence of two 5-methylthiophene rings connected by a methanone group. This compound is known for its yellow crystalline appearance and solubility in organic solvents such as chloroform and dichloromethane.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(5-methylthiophen-2-yl)methanone typically involves the reaction of 5-methylthiophene with a suitable methanone precursor under controlled conditions. One common method involves the Friedel-Crafts acylation reaction, where 5-methylthiophene is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Bis(5-methylthiophen-2-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding alcohols.

    Substitution: Electrophilic substitution reactions are common due to the presence of the electron-rich thiophene rings. .

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives

Scientific Research Applications

Bis(5-methylthiophen-2-yl)methanone has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of organic electronics, photovoltaics, and sensors due to its unique electronic properties.

Mechanism of Action

The mechanism of action of Bis(5-methylthiophen-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound’s thiophene rings allow it to participate in π-π interactions and hydrogen bonding, which can influence its binding to biological targets. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential to modulate enzyme activity and receptor binding .

Comparison with Similar Compounds

    Bis(2-thienyl)methanone: Similar structure but lacks the methyl groups on the thiophene rings.

    Bis(3-methylthiophen-2-yl)methanone: Similar structure with methyl groups at different positions on the thiophene rings.

    Bis(5-ethylthiophen-2-yl)methanone: Similar structure with ethyl groups instead of methyl groups.

Uniqueness: Bis(5-methylthiophen-2-yl)methanone is unique due to the specific positioning of the methyl groups on the thiophene rings, which can influence its electronic properties and reactivity. This makes it a valuable compound for the synthesis of novel materials and for studying structure-activity relationships in various applications .

Properties

IUPAC Name

bis(5-methylthiophen-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10OS2/c1-7-3-5-9(13-7)11(12)10-6-4-8(2)14-10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHATWWZMQPBRSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)C2=CC=C(S2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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